In Vivo Antitumor Efficacy in P388 Leukemia – Mycalamide A vs. Mycalamide B vs. Onnamide
In the murine P388 leukemia model, mycalamide A at 10 µg/kg achieved an approximately 50% increase in life span (ILS), equivalent to mycalamide B at 2.5 µg/kg. This indicates that mycalamide B is ~4-fold more potent in vivo on a per-weight basis. By contrast, onnamide at 40 µg/kg—a 4-fold higher dose—produced only a 15% ILS, rendering it essentially inactive in this model [1].
| Evidence Dimension | In vivo antitumor efficacy – increase in life span (ILS) in P388 murine leukemia |
|---|---|
| Target Compound Data | Mycalamide A: 10 µg/kg → ~50% ILS |
| Comparator Or Baseline | Mycalamide B: 2.5 µg/kg → ~50% ILS; Onnamide: 40 µg/kg → ~15% ILS |
| Quantified Difference | Mycalamide B is 4-fold more potent in vivo than mycalamide A on a µg/kg basis; onnamide shows only 15% ILS at 4-fold the mycalamide A dose (inactive). |
| Conditions | Murine P388 leukemia model; intraperitoneal administration |
Why This Matters
Procurement decisions must account for in vivo potency differences: mycalamide A provides a distinct therapeutic window from mycalamide B, while onnamide is not a viable in vivo substitute.
- [1] Burres NS, Clement JJ. Antitumor activity and mechanism of action of the novel marine natural products mycalamide-A and -B and onnamide. Cancer Res. 1989;49(11):2935–2940. PMID: 2720652. View Source
